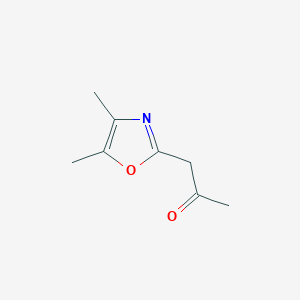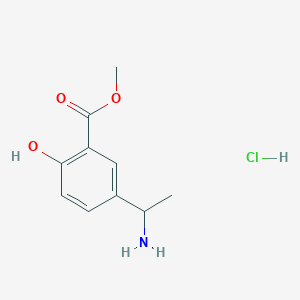![molecular formula C10H14BrN3 B13568591 1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)
1-[(2-Bromopyridin-3-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Bromopyridin-3-yl)methyl]piperazine is a chemical compound with the molecular formula C10H14BrN3 It is a derivative of piperazine, a heterocyclic organic compound, and contains a bromopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(2-Bromopyridin-3-yl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-bromopyridine under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Bromopyridin-3-yl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted piperazine derivatives.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used but may include oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
1-[(2-Bromopyridin-3-yl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying biological pathways and interactions involving piperazine derivatives.
Mécanisme D'action
The mechanism of action of 1-[(2-Bromopyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions, while the piperazine ring can modulate the compound’s overall conformation and reactivity. These interactions can influence biological pathways, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
1-(3-Bromopyridin-2-yl)piperazine: This compound shares a similar structure but differs in the position of the bromine atom on the pyridine ring.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness: 1-[(2-Bromopyridin-3-yl)methyl]piperazine is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other bromopyridine derivatives. This uniqueness makes it valuable in designing compounds with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C10H14BrN3 |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
1-[(2-bromopyridin-3-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14BrN3/c11-10-9(2-1-3-13-10)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2 |
Clé InChI |
MLGUKHPCHWYWER-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=C(N=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride](/img/structure/B13568550.png)
![2-Methylidene-7-oxaspiro[3.5]nonane](/img/structure/B13568556.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568560.png)

![1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13568578.png)
amino}-2-(2,5-difluorophenyl)aceticacid](/img/structure/B13568592.png)
